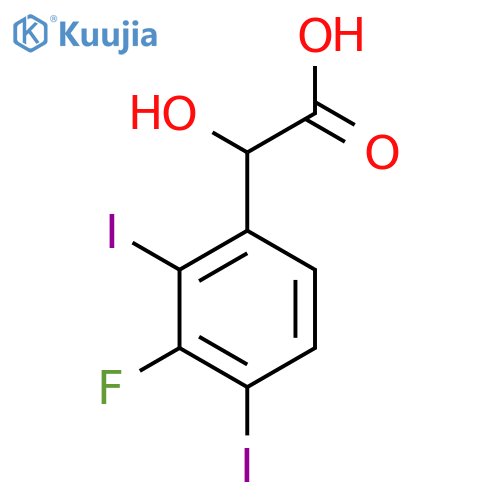Cas no 1803737-60-1 (2,4-Diiodo-3-fluoromandelic acid)

1803737-60-1 structure
商品名:2,4-Diiodo-3-fluoromandelic acid
CAS番号:1803737-60-1
MF:C8H5FI2O3
メガワット:421.930850744247
CID:4942239
2,4-Diiodo-3-fluoromandelic acid 化学的及び物理的性質
名前と識別子
-
- 2,4-Diiodo-3-fluoromandelic acid
-
- インチ: 1S/C8H5FI2O3/c9-5-4(10)2-1-3(6(5)11)7(12)8(13)14/h1-2,7,12H,(H,13,14)
- InChIKey: WUCQADSZEIQKCG-UHFFFAOYSA-N
- ほほえんだ: IC1C(=C(C=CC=1C(C(=O)O)O)I)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 227
- トポロジー分子極性表面積: 57.5
- 疎水性パラメータ計算基準値(XlogP): 2.2
2,4-Diiodo-3-fluoromandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015024421-500mg |
2,4-Diiodo-3-fluoromandelic acid |
1803737-60-1 | 97% | 500mg |
831.30 USD | 2021-06-18 | |
| Alichem | A015024421-250mg |
2,4-Diiodo-3-fluoromandelic acid |
1803737-60-1 | 97% | 250mg |
480.00 USD | 2021-06-18 | |
| Alichem | A015024421-1g |
2,4-Diiodo-3-fluoromandelic acid |
1803737-60-1 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
2,4-Diiodo-3-fluoromandelic acid 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
1803737-60-1 (2,4-Diiodo-3-fluoromandelic acid) 関連製品
- 61549-49-3(9-Decenenitrile)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
